3-Dexyschweinfurthin B

CAS No.:

Cat. No.: VC1884519

Molecular Formula: C35H46O5

Molecular Weight: 546.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H46O5 |

|---|---|

| Molecular Weight | 546.7 g/mol |

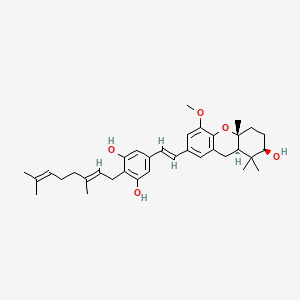

| IUPAC Name | 5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |

| Standard InChI | InChI=1S/C35H46O5/c1-22(2)9-8-10-23(3)11-14-27-28(36)18-25(19-29(27)37)13-12-24-17-26-21-31-34(4,5)32(38)15-16-35(31,6)40-33(26)30(20-24)39-7/h9,11-13,17-20,31-32,36-38H,8,10,14-16,21H2,1-7H3/b13-12+,23-11+/t31-,32-,35-/m1/s1 |

| Standard InChI Key | KFXCPWWUGCRWRS-KFNWDQBUSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)/C)C |

| Canonical SMILES | CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C)C |

Introduction

Chemical Properties and Structure

3-Dexyschweinfurthin B possesses a complex molecular structure with multiple stereogenic centers that contribute to its biological activity. Understanding its chemical properties provides insight into its function and potential applications.

Basic Chemical Information

The compound features a tetracyclic core structure with specific stereochemistry that plays a crucial role in its biological activity. Based on the available data, the key chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C35H46O5 |

| Molecular Weight | 546.7 g/mol |

| IUPAC Name | 5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |

| Standard InChI | InChI=1S/C35H46O5/c1-22(2)9-8-10-23(3)11-14-27-28(36)18-25(19-29(27)37)13-12-24-17-26-21-31-34(4,5)32(38)15-16-35(31,6)40-33(26)30(20-24)39-7/h9,11-13,17-20,31-32,36-38H,8,10,14-16,21H2,1-7H3/b13-12+,23-11+/t31-,32-,35-/m1/s1 |

| Standard InChIKey | KFXCPWWUGCRWRS-KFNWDQBUSA-N |

| Canonical SMILES | CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C)C |

The compound is characterized by a stilbene core framework that connects two complex ring systems through a conjugated double bond, contributing to its unique biological profile.

Structural Features

3-Dexyschweinfurthin B contains several key structural elements:

-

A xanthene-based tetracyclic system with specific stereochemistry at three chiral centers (7R,8aR,10aR)

-

A resorcinol moiety (1,3-dihydroxybenzene) connected to a prenyl (3,7-dimethylocta-2,6-dienyl) side chain

-

A trans-stilbene bridge connecting the two major portions of the molecule

-

Multiple hydroxyl groups that may participate in hydrogen bonding with biological targets

-

A methoxy group that contributes to the compound's polarity and potential binding interactions

These structural elements collectively contribute to the compound's selective biological activity and differentiate it from other members of the schweinfurthin family.

Synthesis Approaches

The synthesis of 3-Dexyschweinfurthin B represents a significant achievement in medicinal chemistry, overcoming challenges associated with creating its complex stereochemical architecture.

Nonracemic Synthesis Strategy

The first successful synthesis of nonracemic 3-Dexyschweinfurthin B employed a cascade cyclization approach with an epoxy olefin as a key intermediate. This synthetic pathway established the foundation for creating the tetracyclic schweinfurthin skeleton .

The synthesis involved several critical steps:

-

Preparation of an intermediate epoxide as a single enantiomer using AD-mix-alpha or AD-mix-beta oxidation

-

Implementation of a cascade cyclization reaction where the stereochemistry of the epoxide controlled the formation of two additional stereogenic centers

-

Construction of the stilbene bridge with the correct trans configuration

-

Selective functionalization to introduce the remaining structural elements

Stereochemical Considerations

The stereochemical configuration of 3-Dexyschweinfurthin B is crucial for its biological activity. The synthesis approach demonstrated that the stereochemistry of the intermediate epoxide dictated the configuration of two additional stereogenic centers formed during the cyclization process .

This stereocontrolled synthesis enabled the production of enantiomerically pure 3-Dexyschweinfurthin B, which is essential for proper biological function as different stereoisomers often exhibit varying biological activities or potencies. The successful implementation of the AD-mix-alpha or AD-mix-beta oxidation represents a key advance in controlling the absolute stereochemistry of this complex natural product derivative .

Biological Activity and Mechanisms of Action

3-Dexyschweinfurthin B demonstrates significant biological activity, particularly against specific cancer cell lines, with distinct mechanisms of action that contribute to its anticancer effects.

Selective Anticancer Activity

One of the most notable characteristics of 3-Dexyschweinfurthin B is its differential activity against various cancer cell lines. Studies have shown particularly potent inhibition of human central nervous system tumor lines, especially SF-295 cells, while other cell types such as human lung carcinoma A549 cells show significantly less sensitivity .

This selective activity profile is evidenced by distinct morphological changes induced in sensitive cell lines. When treated with 3-Dexyschweinfurthin B, SF-295 cells develop characteristic spindle-like morphological changes, whereas resistant cell lines like A549 maintain their normal appearance .

The compound has been evaluated in the National Cancer Institute's 60 cell line anticancer assay, where synthetic 3-Dexyschweinfurthin B demonstrated potent differential activity, with efficacy slightly greater than that of natural schweinfurthin products .

Apoptotic Pathway Activation

Research indicates that 3-Dexyschweinfurthin B induces programmed cell death in sensitive cancer cells through specific apoptotic pathways. Treatment with the compound results in the cleavage of key apoptotic markers including:

-

Poly-ADP-ribose polymerase (PARP)

-

Caspase-9

These molecular events are characteristic indicators of apoptotic cell death. The involvement of caspase-9 specifically suggests activation of the intrinsic (mitochondrial) apoptotic pathway rather than the extrinsic death receptor pathway .

Supporting this mechanism, co-incubation of cancer cells with 3-Dexyschweinfurthin B and a caspase-9 inhibitor ((Z)-Leu-Glu(O-methyl)-His-Asp(O-methyl)-fluoromethylketone) prevents PARP cleavage, confirming the role of caspase-9 in the compound's cytotoxic effects .

Cellular Stress Response Induction

Beyond direct apoptosis induction, 3-Dexyschweinfurthin B activates cellular stress response pathways in sensitive cancer cells. Treatment with the compound leads to:

-

Phosphorylation of eukaryotic initiation factor 2α (eIF2α), a marker for multiple cellular stress pathways

-

Upregulation of endoplasmic reticulum chaperones, including glucose-regulated protein 78 (GRP78) and protein disulfide isomerase (PDI)

These cellular responses suggest that 3-Dexyschweinfurthin B induces endoplasmic reticulum stress, potentially disrupting protein folding and processing in cancer cells. This mechanism may contribute to its selective toxicity profile, as cancer cells often operate under higher baseline stress levels than normal cells, making them more vulnerable to additional stressors.

Research Applications and Comparative Studies

The unique properties of 3-Dexyschweinfurthin B have led to various research applications and comparative studies to better understand its potential therapeutic value.

Structure-Activity Relationship Studies

The development of 3-Dexyschweinfurthin B and related analogs has facilitated structure-activity relationship (SAR) studies to identify the critical structural elements required for biological activity. The synthetic 3-Dexyschweinfurthin B demonstrated activity slightly greater than natural schweinfurthin products, suggesting that minor structural modifications might enhance potency .

Key findings from these studies include:

-

The tetracyclic core structure is essential for biological activity

-

The correct stereochemistry at the three chiral centers is critical for optimal potency

-

The trans configuration of the stilbene bridge is important for maintaining biological activity

-

The hydroxyl and methoxy groups likely participate in specific interactions with biological targets

These SAR insights provide direction for the rational design of next-generation schweinfurthin analogs with potentially improved pharmacological properties.

Future Research Directions

The promising anticancer activity of 3-Dexyschweinfurthin B opens several avenues for future research and development.

Target Identification Studies

Despite the established biological effects of 3-Dexyschweinfurthin B, its precise molecular target(s) remain to be fully elucidated. Future research efforts should focus on identifying the specific cellular proteins or pathways with which the compound interacts. Techniques such as affinity chromatography using immobilized schweinfurthin analogs, proteomic profiling, or genetic screens may help identify these molecular targets.

Understanding the exact targets would enable:

-

Rational design of more potent and selective analogs

-

Prediction of potential drug resistance mechanisms

-

Development of companion diagnostics to identify patients likely to respond to schweinfurthin-based therapies

Preclinical Development Challenges

Advancing 3-Dexyschweinfurthin B toward clinical applications will require addressing several challenges:

-

Optimization of pharmacokinetic properties to improve bioavailability and tissue distribution, particularly to the central nervous system

-

Development of formulation strategies to overcome potential solubility limitations

-

Comprehensive toxicological evaluation to establish a safety profile

-

Investigation of potential synergistic interactions with existing chemotherapeutic agents

Addressing these challenges will be essential for translating the promising in vitro activity of 3-Dexyschweinfurthin B into clinically viable anticancer therapies.

Expanding Therapeutic Applications

While current research has focused primarily on central nervous system cancers, the unique mechanism of action of 3-Dexyschweinfurthin B suggests potential applications in other therapeutic areas:

These expanded applications could significantly broaden the impact of 3-Dexyschweinfurthin B and related compounds in addressing unmet medical needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume